molecular formula C11H16N2 B13004456 (R)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine

(R)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine

Cat. No.: B13004456
M. Wt: 176.26 g/mol
InChI Key: SNFVMMBBTGUUGN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine is a chiral amine compound that features a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine typically involves the reduction of quinoline derivatives followed by amination. One common method includes the catalytic hydrogenation of quinoline to form 1,2,3,4-tetrahydroquinoline, which is then subjected to a reductive amination process using appropriate amine sources and reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts or chiral resolution techniques may be employed to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which ®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A structurally similar compound without the ethan-1-amine group.

    Quinoline: The fully aromatic parent compound.

    6-Methoxy-1,2,3,4-tetrahydroquinoline: A methoxy-substituted derivative.

Uniqueness

®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-amine is unique due to its chiral nature and the presence of both the tetrahydroquinoline ring and the ethan-1-amine group. This combination of features makes it a versatile compound for various synthetic and research applications, offering distinct reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(1R)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanamine

InChI

InChI=1S/C11H16N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7-8,13H,2-3,6,12H2,1H3/t8-/m1/s1

InChI Key

SNFVMMBBTGUUGN-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)NCCC2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)NCCC2)N

Origin of Product

United States

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